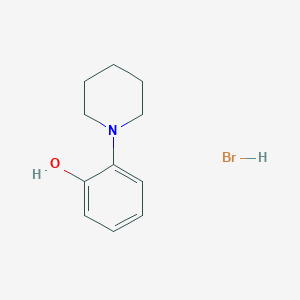

2-(Pipéridin-1-yl)phénol ; bromhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperidin-1-ylphenol;hydrobromide is a compound with the CAS Number: 2375269-46-6 . It has a molecular weight of 258.16 . The compound is typically in powder form .

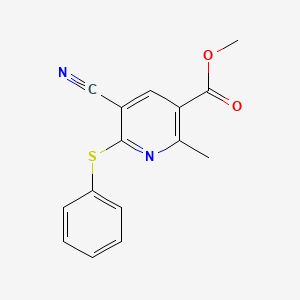

Molecular Structure Analysis

The InChI code for 2-Piperidin-1-ylphenol;hydrobromide is1S/C11H15NO.BrH/c13-11-7-3-2-6-10 (11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H . This indicates the presence of a piperidin-1-yl group attached to a phenol group, along with a hydrobromide ion.

Applications De Recherche Scientifique

- Le cycle pipéridine confère des propriétés pharmacocinétiques avantageuses, ce qui en fait un motif précieux pour les candidats médicaments ciblant diverses maladies .

- Le bromhydrate de 2-(pipéridin-1-yl)phénol pourrait moduler la libération de neurotransmetteurs, la liaison aux récepteurs ou l'excitabilité neuronale .

- Le bromhydrate de 2-(pipéridin-1-yl)phénol pourrait servir de réactif polyvalent pour créer diverses structures chimiques .

- Le bromhydrate de 2-(pipéridin-1-yl)phénol pourrait participer aux processus de polymérisation, conduisant à de nouveaux matériaux aux propriétés sur mesure .

- Le bromhydrate de 2-(pipéridin-1-yl)phénol pourrait servir de ligand chiral dans les transformations catalytiques, permettant la synthèse de composés énantiopurs .

Chimie Médicinale et Développement de Médicaments

Neurosciences et Neuropharmacologie

Synthèse Organique et Catalyse

Science des Matériaux et Chimie des Polymères

Synthèse Asymétrique Catalysée

Études Biologiques et Identification des Cibles

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 2-piperidin-1-ylphenol;hydrobromide, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

For instance, Biperiden, a piperidine derivative, is known to act as a competitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, restoring the balance .

Biochemical Pathways

Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .

Result of Action

For instance, they have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 2-Piperidin-1-ylphenol;hydrobromide are not fully understood yet. Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.

Cellular Effects

The cellular effects of 2-Piperidin-1-ylphenol;hydrobromide are currently unknown. Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Piperidin-1-ylphenol;hydrobromide is not yet fully elucidated. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 2-Piperidin-1-ylphenol;hydrobromide at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Piperidin-1-ylphenol;hydrobromide are not well-known. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Piperidin-1-ylphenol;hydrobromide within cells and tissues are not well-documented. Many chemical compounds are transported and distributed within cells and tissues via specific transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Piperidin-1-ylphenol;hydrobromide is not well-known. The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-piperidin-1-ylphenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQUYRFKZUDCOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)

![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2401538.png)

![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)